(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acrylamide
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Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C18H16N6O4 and its molecular weight is 380.364. The purity is usually 95%.
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Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acrylamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its effects on various biological systems and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, alongside a triazole and pyridazine component that may contribute to its pharmacological properties.
Antidiabetic Activity
Recent studies have indicated that compounds similar to the target molecule exhibit significant antidiabetic properties. For instance, a related compound demonstrated potent inhibition of α-amylase with an IC50 value of 0.68 µM. This suggests that the target compound may also possess similar inhibitory effects on carbohydrate metabolism enzymes, which could be beneficial in managing diabetes .
Cytotoxicity and Cancer Cell Lines
Cytotoxicity assays conducted on various cancer cell lines revealed that derivatives of benzodioxole exhibited significant activity against several types of cancer cells. The compound's ability to induce cytotoxicity was evaluated using MTS assays, with findings showing effective inhibition across multiple cancer cell lines (IC50 values ranging from 26 to 65 µM) while maintaining low toxicity against normal cell lines (IC50 > 150 µM) .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the presence of the triazole ring may enhance its interaction with specific biological targets such as kinases involved in cell signaling pathways.
Interaction with Glycogen Synthase Kinase-3 (GSK-3)
In silico studies suggest that related compounds may inhibit GSK-3 isoforms, which are implicated in various diseases including cancer and diabetes. These compounds displayed selectivity for GSK-3α with IC50 values around 2 µM, indicating a potential pathway through which the target compound could exert therapeutic effects .
In Vivo Studies
In vivo experiments using streptozotocin-induced diabetic mice have demonstrated promising results regarding the antidiabetic effects of similar compounds. These studies typically assess blood glucose levels and overall metabolic health following treatment with the compounds .
Structural Activity Relationship (SAR)
Research into the structural activity relationship of benzodioxole derivatives has revealed that modifications to the chemical structure can significantly influence biological activity. For instance, variations in substituents on the benzodioxole ring or alterations in the triazole component have been shown to enhance or diminish activity against specific targets .
Table 1: Biological Activity Summary of Related Compounds
Compound | Target | IC50 Value (µM) | Activity Type |
---|---|---|---|
Compound A | α-Amylase | 0.68 | Antidiabetic |
Compound B | Cancer Cell Line X | 26 | Cytotoxic |
Compound C | GSK-3α | 2 | Kinase Inhibition |
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O4/c25-17(5-2-13-1-3-14-15(9-13)28-12-27-14)20-7-8-23-18(26)6-4-16(22-23)24-11-19-10-21-24/h1-6,9-11H,7-8,12H2,(H,20,25)/b5-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEOLTXMFUXHOG-GORDUTHDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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